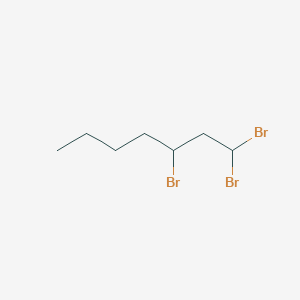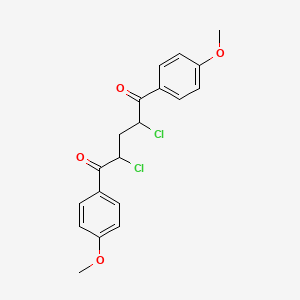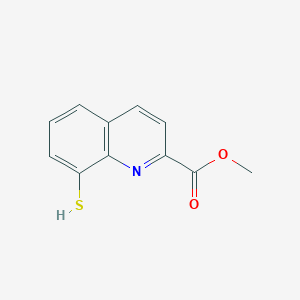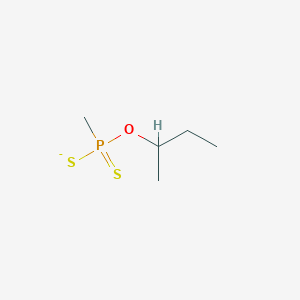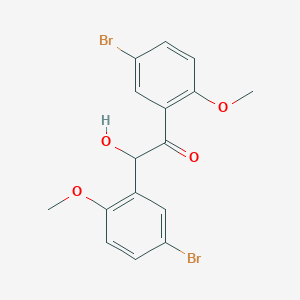
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methyl group, and a dihydroquinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile typically involves multiple steps. One common method includes the acylation of benzene using solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, Amberlite, and sulfated zirconia . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide (NBS) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile include other quinazoline derivatives and chlorobenzoyl-containing compounds. Examples include:
- 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene
- 4-Chlorobenzoyl chloride
- 4-Chlorobenzyl alcohol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
92736-36-2 |
|---|---|
Molekularformel |
C17H12ClN3O |
Molekulargewicht |
309.7 g/mol |
IUPAC-Name |
1-(4-chlorobenzoyl)-4-methyl-2H-quinazoline-2-carbonitrile |
InChI |
InChI=1S/C17H12ClN3O/c1-11-14-4-2-3-5-15(14)21(16(10-19)20-11)17(22)12-6-8-13(18)9-7-12/h2-9,16H,1H3 |
InChI-Schlüssel |
HAQTUJXFFQPJQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


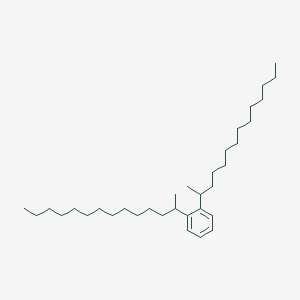


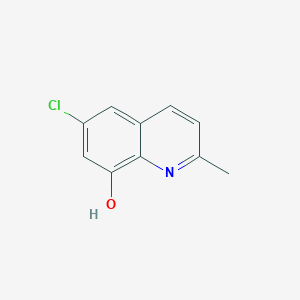

![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)
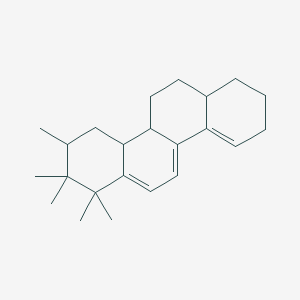
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
